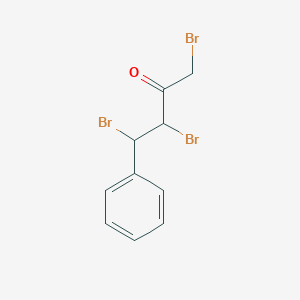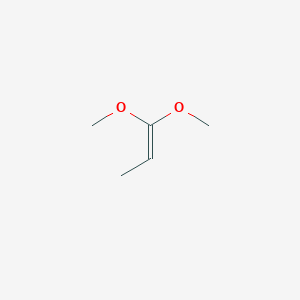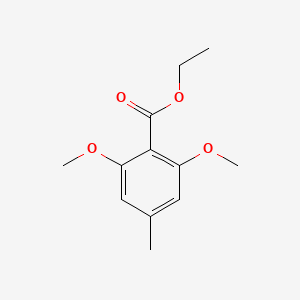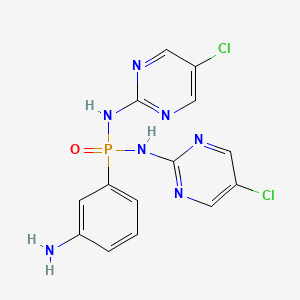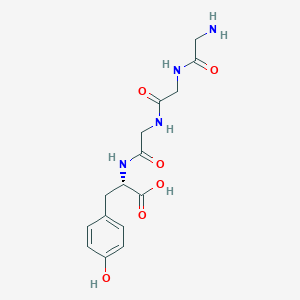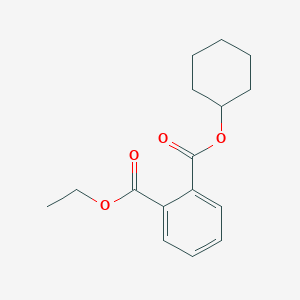
Phthalic acid, cyclohexyl ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalic acid, cyclohexyl ethyl ester is a chemical compound that belongs to the family of phthalic acid esters. These esters are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalic acid esters are commonly found in a variety of products, including plastics, cosmetics, and personal care items.
准备方法
Synthetic Routes and Reaction Conditions
Phthalic acid, cyclohexyl ethyl ester can be synthesized through the esterification of phthalic acid with cyclohexanol and ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of phthalic acid esters often involves the use of phthalic anhydride instead of phthalic acid. Phthalic anhydride reacts with cyclohexanol and ethanol in the presence of a catalyst to form the desired ester. This method is preferred due to its higher efficiency and yield.
化学反应分析
Types of Reactions
Phthalic acid, cyclohexyl ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phthalic acid and the corresponding alcohols (cyclohexanol and ethanol).
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduction products.
Substitution: The ester can undergo substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid, cyclohexanol, and ethanol.
Oxidation: Phthalic acid and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: Substituted esters and other functionalized products.
科学研究应用
Phthalic acid, cyclohexyl ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials to improve their mechanical properties.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of flexible plastics, coatings, adhesives, and sealants.
作用机制
The mechanism of action of phthalic acid, cyclohexyl ethyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The exact molecular targets and pathways involved in these interactions are still under investigation.
相似化合物的比较
Phthalic acid, cyclohexyl ethyl ester can be compared with other phthalic acid esters, such as:
Diethyl phthalate: Used as a plasticizer and in personal care products.
Dibutyl phthalate: Used in adhesives, sealants, and coatings.
Di(2-ethylhexyl) phthalate: Widely used in the production of flexible PVC products.
Uniqueness
This compound is unique due to its specific ester groups (cyclohexyl and ethyl), which impart distinct physical and chemical properties compared to other phthalic acid esters. These properties make it suitable for specific applications where other esters may not perform as effectively.
属性
CAS 编号 |
5333-60-8 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
2-O-cyclohexyl 1-O-ethyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O4/c1-2-19-15(17)13-10-6-7-11-14(13)16(18)20-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |
InChI 键 |
BNTNXFQAIVBINE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


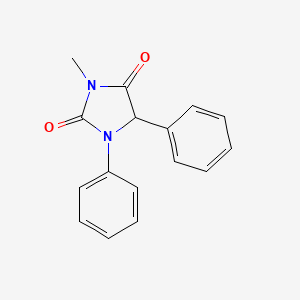
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
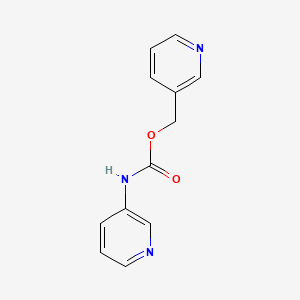

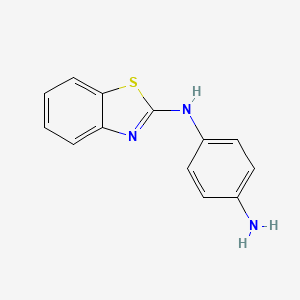
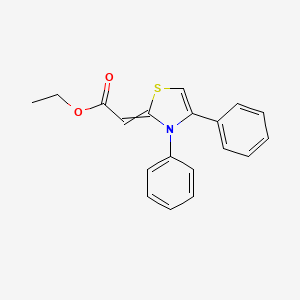
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
